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Compound of Interest

Compound Name: Pyrrole-2-carboxaldehyde

Cat. No.: B018789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Pyrrole-2-
carboxaldehyde (also known as 2-Formylpyrrole), a key heterocyclic aldehyde used in the
synthesis of various pharmaceuticals and functional materials. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation and characterization of Pyrrole-2-carboxaldehyde are critically
supported by various spectroscopic techniques. The quantitative data from *H NMR, 13C NMR,
IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde
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Chemical Shift
(®) in CDCls
(Ppm)

Proton
Assignment

Chemical Shift
() in Acetone-

ds (ppm)

Multiplicity

Coupling
Constant (J) in
Acetone-de (Hz)

H-1 (NH) 10.8

11.409

Broad Singlet

J(AE) = 2.53,
J(B,E) = 2.49,
J(C,E) = 2.95,
J(D,E) =-0.31

H-5 7.185

7.235

Doublet of

Doublets

J(A,C) = 1.48,
J(B,C) = 2.37,
J(C,D) = 1.13,
J(C,E)=2.95

H-3 7.012

7.028

Doublet of
Doublets

J(A,B) = 3.84,
J(A,C) = 1.48,
J(A,D) = 0.0,

J(AE) = 2.53

H-4 6.342

6.308

Doublet of
Doublets

J(A,B) = 3.84,
J(B,C) = 2.37,
J(B,D) = 0.0,

J(B,E) = 2.49

Aldehyde CHO 9.504

9.570

Singlet

J(A,D) = 0.0,
J(B,D) = 0.0,
J(C,D) = 1.13,
J(D,E) =-0.31

Data sourced from ChemicalBook.[1]

Table 2: 13C NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde
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Carbon Assignment Chemical Shift (d) (ppm)
C=0 (Aldehyde) 179.5
C-2 132.0
C-5 125.0
C-3 122.0
C-4 111.0

Note: Specific solvent and instrument frequency for 13C NMR data were not consistently
available across sources. The provided data represents typical values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Pyrrole-2-carboxaldehyde shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for Pyrrole-2-carboxaldehyde

Frequency (cm™?) Vibrational Mode Functional Group
~3200-3400 N-H Stretch Pyrrole Ring

~3100 C-H Stretch Aromatic (Pyrrole)
~2800, ~2700 C-H Stretch Aldehyde
~1650-1680 C=0 Stretch Aldehyde (Carbonyl)
~1550 C=C Stretch Pyrrole Ring

Data interpretation based on general principles of IR spectroscopy and data available from
various spectral databases.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum
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of Pyrrole-2-carboxaldehyde shows a prominent molecular ion peak.

Table 4. Mass Spectrometry Data for Pyrrole-2-carboxaldehyde

m/z Interpretation

95 [M]* Molecular lon

94 [M-H]*

67 [M-COJ*

39 Further Fragmentation

The molecular weight of Pyrrole-2-carboxaldehyde (CsHsNO) is 95.10 g/mol .[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like Pyrrole-2-carboxaldehyde.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of Pyrrole-2-carboxaldehyde in
about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-des). A common
reference standard like Tetramethylsilane (TMS) is often added, although modern
spectrometers can reference the residual solvent peak.[6][7]

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's
magnetic field strength will determine the resonance frequencies (e.g., 300, 400, or 500 MHz
for tH NMR).

» Data Acquisition: The sample is irradiated with radiofrequency pulses. The resulting free
induction decay (FID) signal is detected.[8]

o Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal
into a frequency-domain spectrum, which is then phased and baseline-corrected.
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Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum
are analyzed to determine the molecular structure.[9]

IR Spectroscopy (ATR-FTIR) Protocol

Sample Preparation: Place a small amount of the solid Pyrrole-2-carboxaldehyde sample
directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance
(ATR) accessory.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the
empty crystal.

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good
contact with the crystal. An infrared beam is passed through the ATR crystal, and the sample
absorbs specific frequencies of the evanescent wave that penetrates a short distance into
the sample.[10]

Data Processing: The instrument's software automatically ratios the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Analysis: The positions and intensities of the absorption bands are correlated with the
vibrations of specific functional groups within the molecule.[2][11]

Mass Spectrometry (Electron lonization) Protocol

Sample Introduction: A small amount of the volatile sample is introduced into the ion source,
where it is vaporized in a high vacuum.[12][13]

lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), which ejects an electron from the molecule to form a positively charged
molecular ion ([M]*).[13]

Fragmentation: The high energy of the ionization process often causes the molecular ion to
break apart into smaller, charged fragments.[12]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a magnetic sector or a
guadrupole), which separates them based on their mass-to-charge (m/z) ratio.[13]
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» Detection: An electron multiplier detects the ions, and the signal is amplified. The
instrument's software plots the relative abundance of ions at each m/z value to generate the

mass spectrum.

Visualized Workflow

The logical flow from sample preparation to final data analysis in a spectroscopic study is

depicted below.
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Caption: General workflow for the spectroscopic analysis of Pyrrole-2-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Pyrrole-2-carboxaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018789#spectroscopic-data-of-pyrrole-2-
carboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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